N-benzyl-2-{[6-({(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-BENZYL-2-({6-[(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a benzothiazole core, a furan ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-({6-[(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the furan ring and the nitrophenyl group. Common reagents used in these reactions include benzyl bromide, thiourea, and various aldehydes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can help in achieving consistent quality and efficiency. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-({6-[(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitrobenzothiazole derivatives, while reduction can produce aminobenzothiazole derivatives.
Scientific Research Applications
N-BENZYL-2-({6-[(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-BENZYL-2-({6-[(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Share the benzothiazole core but differ in the attached functional groups.
Furan derivatives: Contain the furan ring but may have different substituents.
Nitrophenyl compounds: Feature the nitrophenyl group but vary in the rest of the molecular structure.
Uniqueness
N-BENZYL-2-({6-[(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is unique due to its combination of a benzothiazole core, a furan ring, and a nitrophenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C27H20N4O4S2 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
N-benzyl-2-[[6-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H20N4O4S2/c32-26(29-15-18-4-2-1-3-5-18)17-36-27-30-23-12-8-20(14-25(23)37-27)28-16-22-11-13-24(35-22)19-6-9-21(10-7-19)31(33)34/h1-14,16H,15,17H2,(H,29,32) |
InChI Key |
LRYJXAVYSGLMFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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